molecular formula C7H9BrF3N3 B13176856 3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine

3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine

Cat. No.: B13176856
M. Wt: 272.07 g/mol
InChI Key: CFKAGVDIWDTMFX-UHFFFAOYSA-N
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Description

3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine is a chemical compound that features a pyrazole ring substituted with a bromo and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Propan-1-Amine Group: The final step involves the attachment of the propan-1-amine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromo group can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but lacks the pyrazole ring.

    4-Bromo-3-(trifluoromethyl)-1H-pyrazole: Similar but lacks the propan-1-amine group.

Uniqueness

3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine is unique due to the combination of the pyrazole ring, bromo, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H9BrF3N3

Molecular Weight

272.07 g/mol

IUPAC Name

3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C7H9BrF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1-3,12H2

InChI Key

CFKAGVDIWDTMFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCN)C(F)(F)F)Br

Origin of Product

United States

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